1-Chloro-2,3-difluoro-4-(hexyloxy)benzene
Description
General Overview of Halogenated Aromatic Compounds in Advanced Organic Chemistry
Halogenated aromatic compounds are organic molecules that feature a benzene (B151609) ring bonded to one or more halogen atoms (fluorine, chlorine, bromine, or iodine). iloencyclopaedia.org These compounds are fundamental building blocks in advanced organic chemistry, largely due to their versatile reactivity in electrophilic aromatic substitution and as substrates in a multitude of cross-coupling reactions. libretexts.org The introduction of a halogen atom to an aromatic ring can significantly alter the molecule's electronic properties and reactivity. youtube.com
For instance, the carbon-halogen bond provides a reactive site for forming new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings rely heavily on aryl halides to construct complex molecular architectures. This utility has made halogenated aromatics indispensable intermediates in the synthesis of pharmaceuticals, high-performance polymers, and dyes. iloencyclopaedia.org Furthermore, the specific halogen and its position on the ring can fine-tune a molecule's physical and biological properties.
Academic Significance of Alkoxybenzene Derivatives in Contemporary Research
Alkoxybenzenes, characterized by an alkoxy group (-OR) attached to a benzene ring, are another class of compounds with profound academic and industrial significance. The ether linkage and the attached alkyl chain can influence a molecule's solubility, lipophilicity, and conformational flexibility. These properties are crucial in various research domains.
In materials science, for example, the length and nature of the alkyl chain in alkoxybenzene derivatives are critical for designing liquid crystals and advanced polymers. In medicinal chemistry, the alkoxy group can impact a drug's metabolic stability and its ability to bind to biological targets like enzymes or receptors. nih.govacs.org Researchers often synthesize libraries of alkoxybenzene derivatives to screen for desired biological activities, such as inhibitors for insect olfaction or other cellular processes. acs.org Studies have shown that comparing alkoxybenzene derivatives to their alkylbenzene counterparts can reveal significant differences in electronic behavior and fluorescence quantum yields, which is important for the development of materials like Organic Light-Emitting Diodes (OLEDs). nih.govacs.org
Identification of Research Gaps in the Literature Pertaining to 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene
Despite the broad importance of its parent classes, a review of the current scientific literature reveals a significant lack of dedicated research on this compound. The compound is primarily listed in chemical supplier catalogs as a building block, with basic identifiers such as its CAS number (1881288-89-6) and molecular formula (C12H15ClF2O). moldb.com
The primary gaps in knowledge include:
Comprehensive Physicochemical Characterization: Beyond basic molecular weight, detailed experimental data on its spectroscopic (e.g., advanced NMR, IR, Mass Spectrometry), crystallographic, and thermal properties are not available in peer-reviewed publications.
Reactivity Profiling: There are no systematic studies investigating the reactivity of this molecule. The presence of three different halogens (two fluorines and one chlorine) on the ring presents interesting questions about selective activation and reactivity in cross-coupling reactions. It is unknown how the electron-donating hexyloxy group influences the reactivity of the C-Cl bond versus the typically more inert C-F bonds.
Application-Oriented Exploration: The potential of this compound as a precursor for new materials (like liquid crystals or polymers) or as a scaffold for biologically active molecules remains entirely unexplored. Its unique substitution pattern could impart novel properties that are yet to be discovered.
Overview of Research Objectives for this compound
Based on the identified research gaps, several key research objectives can be formulated to elucidate the scientific value of this compound. A focused research program would aim to:
Perform Comprehensive Spectroscopic and Structural Analysis: This would involve synthesizing a pure sample and characterizing it using a full suite of modern analytical techniques, including 1H, 13C, and 19F NMR, as well as attempting to grow single crystals for X-ray diffraction analysis to definitively determine its solid-state structure.
Investigate Regioselective Functionalization: A primary objective would be to systematically study the compound's reactivity in various palladium-catalyzed and other cross-coupling reactions. This would establish whether the C-Cl bond can be selectively functionalized while leaving the C-F bonds intact, thereby assessing its utility as a versatile synthetic intermediate.
Synthesize and Evaluate Novel Derivatives for Materials Science: A research goal would be to use the compound as a starting material for the synthesis of new, more complex molecules. For instance, by replacing the chlorine atom with different organic moieties, a series of derivatives could be created and evaluated for liquid crystalline or other material properties.
Explore Potential Biological Relevance: A preliminary objective could involve synthesizing a small library of derivatives and screening them in relevant biological assays. This exploratory work could uncover potential applications in agrochemistry or medicinal chemistry.
By pursuing these objectives, the scientific community can move this compound from a catalog chemical to a well-understood and potentially valuable tool in the arsenal (B13267) of organic chemistry.
Compound Data
Below is a table summarizing the basic chemical information for this compound.
| Property | Value | Source |
| CAS Number | 1881288-89-6 | moldb.com |
| Molecular Formula | C₁₂H₁₅ClF₂O | moldb.com |
| Molecular Weight | 248.70 g/mol | moldb.com |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,3-difluoro-4-hexoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF2O/c1-2-3-4-5-8-16-10-7-6-9(13)11(14)12(10)15/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZQNHGGRCRREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Mechanistic Pathways for 1 Chloro 2,3 Difluoro 4 Hexyloxy Benzene
Retrosynthetic Analysis of 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. scribd.comamazonaws.com
The most logical initial disconnection for this compound is at the ether linkage (C-O bond), as this corresponds to a reliable synthetic method. amazonaws.com This approach is a cornerstone of the Williamson ether synthesis, a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgfrancis-press.com
The disconnection generates two primary synthons:
A 1-chloro-2,3-difluoro-4-oxyphenyl anion.
A hexyl cation.
These synthons correspond to the following practical synthetic equivalents (reagents):
1-Chloro-2,3-difluoro-4-hydroxybenzene : The phenolic precursor.
A hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane): The alkylating agent.
This retrosynthetic step is based on the SN2 (bimolecular nucleophilic substitution) reaction mechanism, where the phenoxide ion acts as the nucleophile, attacking the primary carbon of the alkyl halide. wikipedia.org
The next stage of the retrosynthetic analysis focuses on the key intermediate, 1-chloro-2,3-difluoro-4-hydroxybenzene. Achieving this specific substitution pattern on a benzene (B151609) ring is challenging via direct electrophilic aromatic substitution on phenol (B47542) due to difficulties in controlling regioselectivity. nih.govscientificupdate.com Direct halogenation often leads to a mixture of ortho- and para-isomers, with the ortho-isomer sometimes being the minor product. scientificupdate.com
A more controlled and reliable strategy involves building the molecule from a precursor where the substitution pattern is already established or can be directed. A logical precursor for this is 1-chloro-2,3-difluoro-4-nitrobenzene (B69295) . nih.gov The synthesis can then be planned through a series of well-established functional group interconversions (FGI). youtube.com
The retrosynthetic pathway for the phenolic core is as follows:
Target: 1-Chloro-2,3-difluoro-4-hydroxybenzene
FGI: This phenol can be synthesized from an aniline (B41778) derivative via a diazotization-hydrolysis sequence. The precursor is 1-chloro-2,3-difluoro-4-aniline .
FGI: The aniline is readily prepared by the reduction of a nitro group. The precursor is 1-chloro-2,3-difluoro-4-nitrobenzene .
C-Cl Bond Formation: This nitroaromatic compound can be hypothetically formed by the chlorination of 2,3-difluoronitrobenzene .
This multi-step approach ensures the precise placement of the chloro, fluoro, and hydroxyl groups, circumventing the selectivity issues of direct halogenation.
Precursor Synthesis and Functional Group Transformations
The forward synthesis builds upon the retrosynthetic plan, starting with the synthesis of the key halogenated phenol intermediate.
The synthesis of 1-chloro-2,3-difluoro-4-hydroxybenzene is achieved through a sequence of reliable reactions, likely starting from a difluorinated nitrobenzene (B124822) compound.
Chlorination: The synthesis would begin with the chlorination of 2,3-difluoronitrobenzene. This electrophilic aromatic substitution introduces a chlorine atom onto the ring. The nitro group is deactivating and a meta-director, while the fluorine atoms are deactivating but ortho-, para-directing. The position of chlorination is directed by these existing substituents to yield 1-chloro-2,3-difluoro-4-nitrobenzene.
Reduction of Nitro Group: The resulting 1-chloro-2,3-difluoro-4-nitrobenzene nih.gov is then reduced to form 1-chloro-2,3-difluoro-4-aniline. This transformation is commonly achieved using reagents such as iron powder in the presence of an acid (e.g., HCl) or through catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst).
Diazotization and Hydrolysis: The synthesized aniline is converted to the target phenol. This involves treating the aniline with sodium nitrite (B80452) (NaNO₂) and a strong acid (like H₂SO₄ or HCl) at low temperatures (0-5 °C) to form a diazonium salt. The diazonium salt is then carefully heated in an aqueous solution, causing it to hydrolyze and replace the diazonium group (-N₂⁺) with a hydroxyl group (-OH), yielding the final intermediate, 1-chloro-2,3-difluoro-4-hydroxybenzene .
The final step in the synthesis is the introduction of the hexyloxy group via the Williamson ether synthesis. wikipedia.orgfrancis-press.com This reaction involves the O-alkylation of the previously synthesized phenol. researchgate.netalfa-chemistry.com
The reaction proceeds in two stages:
Deprotonation: The acidic proton of the phenolic hydroxyl group is removed by a base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). daneshyari.comyoutube.com The use of a strong base like NaH ensures complete and irreversible deprotonation. youtube.com
Nucleophilic Substitution: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a hexyl halide (e.g., 1-bromohexane) in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com This displaces the halide leaving group and forms the C-O ether bond, resulting in the final product, this compound. For the SN2 mechanism to be effective and to minimize competing elimination reactions, a primary alkyl halide is strongly preferred. wikipedia.orgmasterorganicchemistry.com
Table 1: Reagents for Williamson Ether Synthesis
| Component | Example Reagents | Role in Reaction | Reference |
|---|---|---|---|
| Phenolic Substrate | 1-Chloro-2,3-difluoro-4-hydroxybenzene | Source of the nucleophile (after deprotonation). | wikipedia.org |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Deprotonates the phenol to form the active phenoxide nucleophile. | daneshyari.comyoutube.com |
| Alkylating Agent | 1-Bromohexane, 1-Iodohexane (B118524) | Provides the alkyl group (electrophile) for the SN2 reaction. Must be a primary halide for best results. | alfa-chemistry.commasterorganicchemistry.com |
| Solvent | Acetone (B3395972), Dimethylformamide (DMF), Acetonitrile | Provides the medium for the reaction. Polar aprotic solvents can accelerate SN2 reactions. | masterorganicchemistry.com |
Optimization of Reaction Conditions and Yield Enhancement for this compound
To maximize the yield and purity of the final product, several reaction parameters in the O-alkylation step must be optimized. The competition between O-alkylation (ether formation) and C-alkylation (attachment of the alkyl group to the benzene ring) is a key challenge, although O-alkylation is typically kinetically favored. researchgate.net
Key parameters for optimization include:
Choice of Base and Solvent: The combination of base and solvent is critical. Strong bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF ensure complete formation of the phenoxide, driving the reaction to completion. masterorganicchemistry.com Weaker bases like potassium carbonate (K₂CO₃) are often used with polar solvents like acetone or acetonitrile, which offers a milder and often more practical industrial approach. daneshyari.com
Reaction Temperature: The temperature must be carefully controlled. Higher temperatures can increase the reaction rate but may also promote undesirable side reactions, such as elimination if secondary alkyl halides were used, or decomposition. Room temperature or slightly elevated temperatures (e.g., 50-80 °C) are typical for Williamson ether synthesis.
Nature of the Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl. Therefore, using 1-iodohexane would result in a faster reaction than 1-bromohexane, potentially allowing for milder conditions and shorter reaction times, though it is a more expensive reagent.
Phase-Transfer Catalysis: In systems using an inorganic base like K₂CO₃ and a non-polar or biphasic solvent system, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt can significantly enhance the reaction rate. The PTC helps transport the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is, accelerating the reaction.
Table 2: Influence of Reaction Parameters on O-Alkylation
| Parameter | Condition | Effect on Yield/Rate | Reference |
|---|---|---|---|
| Base | Strong (e.g., NaH) | Drives reaction to completion by full deprotonation; requires anhydrous conditions. | youtube.com |
| Weak (e.g., K₂CO₃) | Milder conditions, industrially scalable, may result in an equilibrium. | daneshyari.com | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Accelerates SN2 reaction rate. | masterorganicchemistry.com |
| Polar Protic (e.g., Ethanol) | Can be used, but may slow the SN2 rate due to solvation of the nucleophile. | masterorganicchemistry.com | |
| Temperature | Low to Moderate | Favors the desired SN2 product, minimizes side reactions. | researchgate.net |
| High | Increases reaction rate but can lead to lower selectivity and decomposition. | mdpi.com |
Temperature and Pressure Optimization for Selective Synthesis
Temperature is a critical parameter that must be carefully controlled to ensure the selective synthesis of the desired ether. wikipedia.org While higher temperatures generally increase the reaction rate, they can also promote competing side reactions. The primary competing reaction in the synthesis of this compound is the E2 elimination of the hexyl halide, which would produce 1-hexene. chemistrytalk.org
For typical laboratory-scale Williamson ether syntheses, temperatures are often maintained in the range of 50-100 °C. byjus.com A synthesis of the analogous compound 2,3-difluoro-1-decyloxybenzene is conducted at 80 °C, suggesting a similar optimal range for the hexyloxy derivative. rsc.org Optimization involves finding a balance: a temperature high enough to achieve a reasonable reaction time (e.g., 1-8 hours) but low enough to suppress the elimination side product. byjus.com Since the alkylating agent (1-bromohexane) is a primary halide, the SN2 substitution is strongly favored over elimination, making selectivity less problematic than with secondary or tertiary halides. wikipedia.org
Pressure is not a significant variable in the liquid-phase laboratory synthesis of this compound. The reaction is typically carried out at atmospheric pressure. Elevated pressures are generally only considered in industrial-scale vapor-phase processes, which involve different reaction conditions and catalysts, such as metal oxides. google.com
Purification Methodologies for High-Purity this compound
After the synthesis reaction is complete, the crude product exists in a mixture containing unreacted starting materials, the inorganic salt byproduct, solvent, and any side products. Achieving high purity requires one or more purification steps.
Chromatographic Separation Techniques
Column chromatography is a highly effective method for purifying fluorinated aromatic compounds from reaction mixtures. rsc.org For this compound, a standard silica (B1680970) gel column is appropriate. chemicalbook.com
A typical procedure involves first neutralizing the reaction mixture and extracting the crude product into an organic solvent. rsc.org The concentrated extract is then loaded onto a silica gel column. Elution is performed with a solvent system of increasing polarity. Initially, a non-polar solvent like hexane (B92381) is used to elute non-polar impurities, such as any unreacted 1-bromohexane. rsc.org Subsequently, the polarity of the eluent is gradually increased by adding a more polar solvent, such as ethyl acetate, to elute the desired product. rsc.org
For analytical purposes and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) can be utilized. Reversed-phase columns, particularly those designed for fluorinated compounds (e.g., pentafluorophenyl or perfluorooctyl phases), can offer unique selectivity for halogenated aromatic compounds. chromatographyonline.com However, standard C8 or C18 columns can also be effective, sometimes when paired with a fluorinated eluent to optimize the separation of fluorinated molecules. researchgate.netnih.gov
Interactive Data Table: Chromatographic Purification Parameters
| Technique | Stationary Phase | Mobile Phase (Eluent) | Separation Principle |
|---|---|---|---|
| Column Chromatography | Silica Gel (100-200 mesh) | Hexane, followed by a gradient of Ethyl Acetate in Hexane (e.g., 5% EtOAc/Hexane). rsc.org | Elutes less polar impurities first, with the more polar product eluting as solvent polarity increases. |
| HPLC (Reversed-Phase) | Pentafluorophenyl (PFP), C8, or C18 | Acetonitrile/Water or Methanol/Water mixtures. chromatographyonline.comresearchgate.net | Separates compounds based on hydrophobicity; fluorinated phases can provide enhanced selectivity for halogenated analytes. chromatographyonline.comnih.gov |
Recrystallization and Distillation Protocols
Distillation: Given that many aromatic ethers are high-boiling liquids, vacuum distillation is a primary method for purification, especially on a larger scale. This technique separates compounds based on differences in their boiling points. After initial workup and removal of the solvent, the crude liquid can be distilled under reduced pressure. This lowers the required temperature, preventing thermal decomposition of the product. The final product is collected as a fraction that distills over a specific, narrow temperature range at a constant pressure.
Recrystallization: Recrystallization is used if the final product is a solid at room temperature or if solid impurities need to be removed from a liquid product. The process involves dissolving the crude material in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired compound crystallizes out in a pure form, while impurities remain dissolved in the solvent (mother liquor). The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. A solvent system, such as ethanol/water or hexane/ethyl acetate, might be tested to find optimal conditions.
Advanced Spectroscopic and Structural Elucidation of 1 Chloro 2,3 Difluoro 4 Hexyloxy Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy provides a detailed map of the chemical environment of magnetically active nuclei within the molecule, primarily ¹H, ¹³C, and ¹⁹F. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of each atom's position in the molecular structure.
The ¹H NMR spectrum of 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene displays signals corresponding to the aromatic protons and the protons of the hexyloxy side chain. The aromatic region is expected to show two distinct signals for the two protons on the benzene (B151609) ring. Due to the influence of the adjacent electron-withdrawing halogen and electron-donating alkoxy groups, these protons will exhibit complex splitting patterns arising from proton-proton (H-H) and proton-fluorine (H-F) couplings. The hexyloxy chain protons will appear in the upfield region of the spectrum, with characteristic chemical shifts and multiplicities reflecting their positions relative to the oxygen atom.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Assignments
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H (H-5) | ~7.0-7.2 | ddd | 1H | Aromatic Proton |
| Ar-H (H-6) | ~6.9-7.1 | ddd | 1H | Aromatic Proton |
| O-CH₂ | ~4.1 | t | 2H | Hexyloxy Chain |
| CH₂ | ~1.8 | p | 2H | Hexyloxy Chain |
| CH₂ | ~1.5 | m | 2H | Hexyloxy Chain |
| CH₂ | ~1.3 | m | 2H | Hexyloxy Chain |
| CH₂ | ~1.3 | m | 2H | Hexyloxy Chain |
| CH₃ | ~0.9 | t | 3H | Hexyloxy Chain |
Note: The predicted chemical shifts are estimates based on standard substituent effects. Actual values may vary. ddd = doublet of doublet of doublets, t = triplet, p = pentet, m = multiplet.
The ¹³C NMR spectrum provides information on all twelve carbon atoms in the molecule. The six aromatic carbons, including four quaternary carbons bonded to substituents (Cl, F, F, O), will resonate in the downfield region (typically 110-160 ppm). Their chemical shifts are significantly influenced by the attached groups, and the carbons bonded to fluorine will exhibit characteristic C-F couplings, which are valuable for assignment. The six carbons of the hexyloxy chain will appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Key Feature |
| C-4 (C-O) | ~145-155 | Quaternary, C-F coupling |
| C-2 (C-F) | ~140-150 (d) | Quaternary, Large ¹JCF |
| C-3 (C-F) | ~140-150 (d) | Quaternary, Large ¹JCF |
| C-1 (C-Cl) | ~115-125 | Quaternary, C-F coupling |
| C-5 | ~115-120 | CH, C-F coupling |
| C-6 | ~110-115 | CH, C-F coupling |
| O-CH₂ | ~70 | Hexyloxy Chain |
| CH₂ | ~31 | Hexyloxy Chain |
| CH₂ | ~29 | Hexyloxy Chain |
| CH₂ | ~25 | Hexyloxy Chain |
| CH₂ | ~22 | Hexyloxy Chain |
| CH₃ | ~14 | Hexyloxy Chain |
Note: The predicted chemical shifts are estimates. d = doublet due to C-F coupling.
¹⁹F NMR spectroscopy is a powerful technique for directly observing the fluorine atoms and confirming the halogenation pattern on the aromatic ring. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-2 and C-3 positions. The chemical shifts and the coupling between these two fluorine atoms (F-F coupling) would provide definitive evidence for the 1,2-difluoro arrangement relative to each other.
To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to map out the proton-proton networks within the hexyloxy chain and the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the direct assignment of carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the hexyloxy chain and the aromatic ring, and for assigning the quaternary carbon atoms by observing their long-range couplings to nearby protons.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₅ClF₂O. moldb.com
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the molecule. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern. Fragmentation may occur through the loss of the hexyloxy side chain or parts of it, providing further structural information.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for the molecular formula C₁₂H₁₅ClF₂O is 248.0779 g/mol . An experimentally determined HRMS value that closely matches this calculated mass would provide definitive validation of the compound's molecular formula.
Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pathway Studies
The fragmentation behavior of this compound under mass spectrometric conditions provides critical information for its structural confirmation. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are powerful techniques, though they operate on different principles and yield complementary data.
Electron Ionization (EI): In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M•+) and subsequent extensive fragmentation. libretexts.org The fragmentation pathways for aromatic ethers are well-characterized and typically involve cleavage at the ether linkage and within the alkyl chain. youtube.comyoutube.com
Key predicted fragmentation pathways for this compound include:
Alpha-Cleavage: The most characteristic fragmentation for ethers involves the homolytic cleavage of the C-C bond alpha to the oxygen atom. youtube.com This would result in the loss of a pentyl radical (•C₅H₁₁) from the molecular ion, leading to a stable oxonium ion.
C-O Bond Cleavage: Heterolytic cleavage of the aromatic C-O bond can occur, generating a hexyloxy radical (•OC₆H₁₃) or a hexyl cation ([C₆H₁₃]⁺). Concurrently, a substituted dichlorodifluorophenoxy radical or cation would be formed.
McLafferty-type Rearrangement: The hexyloxy chain is susceptible to rearrangement through a six-membered transition state, leading to the elimination of a neutral hexene molecule (C₆H₁₂) and the formation of a radical cation of 1-chloro-2,3-difluoro-4-hydroxybenzene. spectroscopyonline.com
Aromatic Ring Fragmentation: The polychlorinated and fluorinated benzene ring can undergo fragmentation by losing halogen atoms (Cl• or F•) or small molecules like HCl or HF.
Electrospray Ionization (ESI): ESI is a softer ionization technique that typically generates protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), with minimal in-source fragmentation. rsc.org For structural elucidation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID). The CID of the [M+H]⁺ ion of this compound is expected to show characteristic losses. A primary fragmentation would be the loss of the neutral hexene molecule (C₆H₁₂) via a rearrangement, a common pathway for protonated alkoxybenzenes.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy is indispensable for identifying the functional groups within a molecule. The IR and Raman spectra of this compound are predicted to exhibit characteristic bands corresponding to the vibrations of the aromatic system, the ether linkage, the halogen substituents, and the alkyl chain.
Characteristic Absorption Bands of Aromatic Ethers and Halogenated Aromatic Systems
The vibrational spectrum of this molecule is a composite of the vibrations of its constituent parts.
Aromatic System: The benzene ring gives rise to several characteristic bands. The C-H stretching vibrations of the single aromatic hydrogen are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net In-plane and out-of-plane C-H bending vibrations also produce characteristic signals.
Aromatic Ether: Aromatic ethers are characterized by strong C-O-C stretching bands. Two distinct bands are expected: an asymmetric C-O-C stretch (Ar-O) typically around 1250 cm⁻¹ and a symmetric stretch (R-O) near 1040 cm⁻¹.
Hexyloxy Group: The aliphatic hexyl chain will contribute characteristic C-H stretching bands just below 3000 cm⁻¹ (asymmetric and symmetric stretches of CH₂ and CH₃ groups). CH₂ and CH₃ bending (scissoring and rocking) vibrations are expected in the 1375-1470 cm⁻¹ range.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (CH₂, CH₃) | 2960-2850 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| Aliphatic C-H Bending (CH₂, CH₃) | 1470-1375 | Medium |
| Aryl-O-C Asymmetric Stretch | ~1250 | Strong |
| C-F Stretch | 1200-1000 | Strong |
| Alkyl-O-C Symmetric Stretch | ~1040 | Medium-Strong |
| C-Cl Stretch | 800-600 | Medium-Strong |
This table is predictive and based on characteristic group frequencies.
Conformational Insights from Vibrational Spectroscopy
Vibrational spectroscopy can also offer insights into the molecule's conformation, particularly concerning the orientation of the hexyloxy group relative to the aromatic ring. The flexibility of the hexyl chain allows for multiple rotational isomers (conformers). The presence of multiple peaks in regions sensitive to conformational changes, such as the C-O-C stretching or the low-frequency skeletal deformation regions, could indicate the co-existence of different conformers in the sample. For instance, variations in the dihedral angle of the Ar-O-C-C bond would slightly alter the vibrational coupling and lead to distinct spectral features, although these may be subtle and require high-resolution measurements or computational modeling to resolve. nih.gov
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular packing.
Single Crystal Growth and Characterization of this compound
Obtaining a single crystal suitable for X-ray diffraction is the first and often most challenging step. For a molecule like this compound, which is likely a liquid or low-melting solid at room temperature, crystal growth would typically be attempted by slow evaporation from a suitable organic solvent (e.g., hexane (B92381), ethanol, or a mixture) or by slow cooling of the melt. researchgate.net The presence of the flexible hexyl chain can sometimes hinder crystallization or lead to disordered structures. Characterization of a grown crystal would involve mounting it on a diffractometer and exposing it to a monochromatic X-ray beam to collect diffraction data. mdpi.com
Bond Lengths, Bond Angles, and Dihedral Angle Analysis
While an experimental crystal structure is not available, expected values for key structural parameters can be predicted based on data from similar structures in crystallographic databases.
Bond Lengths:
The C-C bonds within the benzene ring are expected to have lengths intermediate between a standard single and double bond, typically around 1.39 Å. docbrown.info
The C-Cl bond length is predicted to be approximately 1.74 Å.
The C-F bond lengths should be around 1.35 Å.
The Ar-O bond is expected to be shorter (~1.37 Å) than the O-Alkyl bond (~1.43 Å) due to the partial double bond character from the oxygen lone pair delocalization into the aromatic ring.
The C-C bonds within the hexyl chain should be typical for sp³-sp³ carbons, around 1.53 Å.
Bond Angles:
The internal C-C-C angles of the benzene ring should be close to the ideal 120°. However, the presence of multiple, varied substituents will likely cause some distortion.
The C-C-O angle at the ether linkage is expected to be around 118-120°.
The C-O-C bond angle of the ether is typically around 110-112°.
The C-C-C angles within the flexible hexyl chain will be close to the tetrahedral angle of 109.5°.
Dihedral Angles and Molecular Packing: A key feature would be the dihedral angle between the plane of the aromatic ring and the plane defined by the C-O-C atoms of the ether, which dictates the orientation of the hexyloxy group. In the solid state, intermolecular forces like van der Waals interactions and potential weak halogen bonds (e.g., C-F···H or C-Cl···π interactions) would govern the crystal packing. researchgate.netnih.gov The flexible hexyl chains would likely interdigitate with those of neighboring molecules to maximize packing efficiency. researchgate.net
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | ~1.39 |
| C-Cl | ~1.74 |
| C-F | ~1.35 |
| Ar-O | ~1.37 |
| O-C (alkyl) | ~1.43 |
| C-C (alkyl) | ~1.53 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | ~120 |
| Ar-C-O | ~120 |
| C-O-C (ether) | ~111 |
| C-C-C (alkyl) | ~109.5 |
This table is predictive and based on data from analogous structures.
Intermolecular Interactions and Crystal Lattice Dynamics
The solid-state architecture and macroscopic properties of this compound are dictated by a complex interplay of non-covalent interactions and the dynamic motions of the molecule within the crystal lattice. While a definitive crystal structure is not publicly available, a detailed analysis can be performed based on the well-understood principles of intermolecular forces associated with its constituent functional groups: a polychlorinated and fluorinated aromatic ring, an ether linkage, and a flexible alkyl chain. These interactions collectively determine the crystal packing, stability, and physical characteristics of the material.
The molecular structure combines a rigid, electron-poor aromatic core with a conformationally flexible hexyloxy side chain. This duality suggests that the crystal packing will be a balance between optimizing interactions for both segments. The dominant forces expected to direct the supramolecular assembly include halogen bonds, weak hydrogen bonds, π-π stacking, and van der Waals forces.
Intermolecular Interaction Analysis
Halogen Bonding: The chlorine atom on the benzene ring is a potential halogen bond donor. This interaction arises from an anisotropic distribution of electron density around the chlorine atom, creating a region of positive electrostatic potential (a σ-hole) along the vector of the C-Cl covalent bond. acs.org This electrophilic region can engage in attractive interactions with nucleophilic sites on adjacent molecules, such as the oxygen atom of the hexyloxy group, the fluorine atoms, or the π-system of a neighboring aromatic ring. The strength and directionality of these C−Cl···Y interactions are highly influential in crystal engineering. acs.orgnih.gov Typically, C-Cl···N/O angles tend toward linearity (150-180°), with shorter, stronger bonds being more linear. acs.org
Weak Hydrogen Bonding (C–H···F and C–H···O): The molecule possesses multiple donors and acceptors for weak hydrogen bonds.
C–H···F Interactions: The two fluorine atoms are potential hydrogen bond acceptors. While organic fluorine is a weak acceptor, the cumulative effect of multiple C–H···F interactions can be significant in directing crystal packing. rsc.org These bonds can be formed with the aromatic C-H group or, more commonly, with the aliphatic C-H groups of the hexyloxy chain. Spectroscopic and computational studies have established the existence of these bonds, with typical H···F distances falling in the range of 2.0 to 2.7 Å. rsc.orgresearchgate.net
C–H···O Interactions: The ether oxygen of the hexyloxy group is a competent hydrogen bond acceptor. It can interact with aromatic or aliphatic C-H donors from neighboring molecules. wikipedia.org These interactions are characterized by O···H distances typically less than 2.8 Å and C-H···O angles greater than 110°. wikipedia.orgnih.gov Such bonds are a common and influential motif in the crystal structures of ethers and other oxygen-containing organic molecules. mdpi.com
π-π Stacking Interactions: The aromatic rings can interact via π-π stacking. The electronic character of the ring is significantly modified by the presence of three electron-withdrawing halogen substituents (one Cl, two F) and one electron-donating hexyloxy group. This results in a polarized π-system. Interactions between such rings are likely to adopt an offset or parallel-displaced arrangement to minimize electrostatic repulsion and maximize attractive dispersion and quadrupole-quadrupole interactions. wikipedia.org The introduction of fluorine atoms can favor face-to-face stacking arrangements that are otherwise unfavorable for unsubstituted benzene. acs.orgnih.gov
The following tables summarize the typical geometric and energetic parameters for the types of intermolecular interactions anticipated in the crystal lattice of this compound, based on data from analogous systems.
Table 1: Typical Geometries of Expected Intermolecular Interactions
| Interaction Type | Donor-Acceptor | Typical Distance (D···A) | Typical Angle (X-D···A) |
| Halogen Bond | C–Cl···O/N | < 3.5 Å | 150 - 180° acs.org |
| Hydrogen Bond | C–H···F | H···F: 2.0 - 2.7 Å rsc.orgresearchgate.net | 110 - 180° |
| Hydrogen Bond | C–H···O | H···O: < 2.8 Å nih.gov | > 110° wikipedia.org |
| π-π Stacking | Centroid-Centroid | 3.3 - 3.8 Å researchgate.net | N/A |
Table 2: Typical Interaction Energies
| Interaction Type | System Example | Typical Energy (kcal/mol) |
| Halogen Bond | C-Br···Cl⁻ (in crystal-like medium) | ~10.5 nih.gov |
| Hydrogen Bond | C–H···F (Fluoroform dimer) | ~1.6 researchgate.net |
| Hydrogen Bond | C–H···O (General) | < 1.0 wikipedia.org |
| π-π Stacking | Benzene Dimer (Parallel-displaced) | ~2.5 - 2.8 rsc.org |
Crystal Lattice Dynamics
Molecular crystals are not static entities; their constituent molecules undergo complex vibrational and rotational motions. acs.orgacs.org For a molecule like this compound, the lattice dynamics are particularly interesting due to the combination of a large, rigid aromatic core and a flexible alkyl side chain. rsc.org
The low-frequency vibrations in the crystal will be dominated by two types of motion:
External (Lattice) Modes: These involve the motion of the entire molecule as a rigid body, including translational and librational (rotational oscillation) modes. These collective vibrations, or phonons, determine properties like thermal expansion and heat capacity. researchgate.net
Internal Modes: These involve vibrations within the molecule. For this compound, the most significant low-frequency internal modes will be the torsional motions of the hexyloxy chain (e.g., rotations around C-C and C-O bonds). rsc.org
At low temperatures, the molecule is expected to adopt a well-defined conformation within an ordered crystal lattice. As temperature increases, the increased thermal energy will lead to large-amplitude motions, particularly within the flexible hexyloxy chain. rsc.org This can result in dynamic disorder, where the chain rapidly samples multiple conformations while the aromatic core remains relatively fixed in the lattice. Such dynamic behavior is a hallmark of "plastic crystals" and can significantly influence the material's mechanical and thermodynamic properties. rsc.orgnih.gov Computational methods, such as quasi-harmonic lattice dynamics, are crucial for modeling these phenomena and predicting thermoelastic properties, which can deviate significantly from static calculations for flexible molecules. nih.gov
Computational Chemistry and Theoretical Investigations of 1 Chloro 2,3 Difluoro 4 Hexyloxy Benzene
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to yield information about molecular orbitals, energy levels, and electron distribution. For a substituted benzene (B151609) derivative like 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene, these calculations can elucidate the influence of the chloro, difluoro, and hexyloxy substituents on the aromatic ring.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. researchgate.netprensipjournals.comresearchgate.netprensipjournals.com DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. wayne.edu For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netprensipjournals.comprensipjournals.com These optimized geometric parameters are crucial for understanding the molecule's shape and steric interactions.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | 1.74 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-O (aromatic) | 1.37 Å |
| Bond Length | O-C (hexyloxy) | 1.43 Å |
| Bond Angle | C-C-Cl | 120.5° |
| Bond Angle | C-C-F | 119.8° |
| Dihedral Angle | C-C-O-C | ~120° (for a stable conformer) |
This interactive table allows for sorting and filtering of the predicted geometric parameters.
The Hartree-Fock (HF) method is another foundational quantum mechanical technique. researchgate.netprensipjournals.comprensipjournals.com While computationally less demanding than some other methods, HF does not fully account for electron correlation, which can affect the accuracy of the results. ull.es Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), build upon the HF solution to include electron correlation effects, thereby providing more accurate energy and property predictions. wayne.eduull.es These higher-level calculations are computationally intensive but can be employed for critical aspects, such as refining the energy differences between various conformations or calculating more precise electronic properties of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the electron-donating hexyloxy group and the electron-withdrawing halogen substituents will significantly influence the energies of the HOMO and LUMO.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical and serve to illustrate the expected outputs of an FMO analysis.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 eV |
This interactive table presents the hypothetical energies of the frontier molecular orbitals.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. scispace.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and flexibility.
The hexyloxy chain of this compound can adopt numerous conformations due to rotation around its single bonds. The potential energy surface (PES) is a multidimensional surface that describes the energy of the molecule as a function of its atomic coordinates. wayne.eduresearchgate.netnih.gov By mapping the PES, researchers can identify the different stable conformers (local minima on the PES) and the transition states that connect them. This analysis is crucial for understanding the molecule's preferred shapes and the energy barriers to conformational change. For the hexyloxy group, different staggered and eclipsed conformations will have varying energies, with the all-trans (anti-periplanar) arrangement often being the most stable in the absence of other interactions.
MD simulations can be performed at different temperatures to study how thermal energy influences the conformational dynamics of this compound. At low temperatures, the molecule is likely to reside in its lowest energy conformation. As the temperature increases, the molecule gains sufficient kinetic energy to overcome rotational barriers, allowing it to sample a wider range of conformations. Analyzing the trajectories from MD simulations can reveal the populations of different conformers at a given temperature and the rates of interconversion between them. This information is vital for understanding how the molecule's shape and properties might change under different environmental conditions.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations are instrumental in predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds. By simulating spectra, researchers can gain a deeper understanding of the relationships between molecular structure and spectroscopic output.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Predicting NMR chemical shifts computationally has become a reliable tool to aid in the assignment of experimental spectra, especially for complex molecules. frontiersin.org The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR isotropic shielding values. nih.gov These calculations are typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311+G(d,p)). The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), can refine the predictions to better match experimental conditions in solution. github.io
For this compound, theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated. The predicted values, referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a basis for assigning peaks in an experimental spectrum. While no specific experimental data for this compound is publicly available for direct comparison, a hypothetical set of predicted ¹³C and ¹H NMR chemical shifts is presented below, based on established computational methodologies.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values based on computational models and are intended for illustrative purposes.)
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |
| C1 | 115.0 | - | - |
| C2 | 150.2 (d, J=245 Hz) | - | - |
| C3 | 148.5 (d, J=248 Hz) | - | - |
| C4 | 145.8 | - | - |
| C5 | 118.3 | H5 | 7.15 |
| C6 | 124.6 | H6 | 7.30 |
| O-CH₂ | 70.5 | Hα | 4.10 |
| CH₂ (Hexyl) | 31.8 | Hβ | 1.85 |
| CH₂ (Hexyl) | 29.5 | Hγ | 1.50 |
| CH₂ (Hexyl) | 26.0 | Hδ | 1.35 |
| CH₂ (Hexyl) | 22.8 | Hε | 1.35 |
| CH₃ (Hexyl) | 14.2 | Hζ | 0.92 |
This interactive table showcases the predicted NMR data. The values for the fluorinated carbons (C2, C3) would exhibit characteristic splitting due to C-F coupling.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, a technique known as the Wavenumber-Linear Scaling (WLS) method. acs.org These calculations are crucial for assigning the various peaks in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes.
A theoretical vibrational analysis of this compound would reveal characteristic frequencies for the C-Cl, C-F, C-O, and C-H bonds, as well as the vibrations of the benzene ring and the hexyloxy chain.
Table 2: Predicted Major Vibrational Frequencies for this compound (Note: These are hypothetical values based on computational models and are intended for illustrative purposes.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Strong | Aliphatic C-H Stretch (Hexyloxy) |
| 1620-1580 | Medium-Strong | Aromatic C=C Stretch |
| 1470-1450 | Medium | CH₂ Scissoring (Hexyloxy) |
| 1280-1200 | Strong | Aryl-O Stretch |
| 1150-1050 | Strong | C-F Stretch |
| 850-750 | Strong | C-Cl Stretch |
This interactive table presents the predicted vibrational frequencies and their corresponding molecular motions.
Reactivity and Selectivity Predictions based on Theoretical Parameters
Computational methods are not only predictive of spectra but can also offer profound insights into the chemical reactivity and selectivity of a molecule.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. libretexts.org MEP maps are color-coded, with red indicating regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. walisongo.ac.idyoutube.com Green and yellow areas represent regions of intermediate potential.
For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the hexyloxy group due to its lone pairs, making it a potential site for protonation or interaction with Lewis acids. The aromatic ring itself would display a complex potential surface, influenced by the electron-withdrawing nature of the chlorine and fluorine atoms and the electron-donating character of the hexyloxy group. The most electron-rich areas on the ring would be the most likely sites for electrophilic aromatic substitution.
Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule is generally less reactive.
Global Softness (S): The reciprocal of hardness, indicating a higher propensity to react.
Electronegativity (χ): The power of an atom or group to attract electrons.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
By calculating these parameters for this compound, one can quantitatively assess its reactivity profile and compare it to other related compounds.
Table 3: Hypothetical Conceptual DFT Reactivity Descriptors (Note: These are illustrative values calculated at a representative level of theory.)
| Descriptor | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Chemical Hardness (η) | 2.65 |
| Global Softness (S) | 0.38 |
| Electronegativity (χ) | 3.85 |
| Electrophilicity Index (ω) | 2.80 |
This interactive table summarizes the key reactivity descriptors for the molecule. These values suggest a molecule of moderate reactivity and significant stability, as indicated by the relatively large energy gap and hardness.
Structure Property Relationships and Advanced Materials Applications of 1 Chloro 2,3 Difluoro 4 Hexyloxy Benzene
Influence of Halogenation and Alkoxy Chain on Molecular Architecture
The molecular geometry and intermolecular interactions of 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene are a direct consequence of the cumulative effects of its substituents. The electron-withdrawing halogens and the flexible hexyloxy group create a molecule with significant polarity and conformational adaptability.
Simultaneously, halogens possess lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M or +R effect). stackexchange.com This donation opposes the inductive effect. In the case of halobenzenes, the inductive effect is generally stronger than the resonance effect, which is why they are typically deactivated towards electrophilic aromatic substitution compared to benzene (B151609) itself. stackexchange.comlibretexts.org However, the balance between these two opposing effects is delicate. For fluorine, the 2p orbital has a similar size to the carbon 2p orbital, allowing for effective orbital overlap and a more significant resonance contribution compared to chlorine, which uses a larger 3p orbital. stackexchange.com This stronger resonance effect in fluorine makes fluorobenzene (B45895) more reactive than chlorobenzene (B131634) in electrophilic substitutions. stackexchange.com In this compound, this complex interplay of inductive withdrawal and resonance donation from three halogen atoms creates a specific electron distribution that influences the molecule's dipole moment and polarizability.
Sterically, the substituents affect the molecule's shape and how it packs in a condensed phase. The substitution of hydrogen with chlorine and fluorine atoms increases the molecule's size and alters bond lengths and angles. researchgate.net The presence of multiple lateral substituents can decrease melting points and limit the formation of certain smectic phases in liquid crystals, which is often a desirable trait for creating materials with broad nematic ranges. mdpi.com The specific 2,3-difluoro substitution pattern, in particular, has been shown to be effective in creating materials with high lateral dipole moments, which can lead to a negative dielectric anisotropy, a key property for certain liquid crystal display modes. biointerfaceresearch.com
The hexyloxy chain (–O–(CH₂)₅CH₃) attached to the benzene ring introduces significant conformational flexibility. Unlike the rigid aromatic core, the single bonds within the alkyl chain can rotate freely, allowing the chain to adopt numerous conformations. Research on similar long-chain alkoxy-substituted benzenes shows that these alkyl chains can exist in a fully extended, all-trans conformation, or they can exhibit disorder, adopting various bent or folded shapes. researchgate.net
This flexibility is crucial for the formation of liquid crystalline phases. The rigid aromatic core provides the necessary structural anisotropy (rod-like shape) for mesophase formation, while the flexible terminal chain influences the material's melting point and clearing point (the temperature at which it transitions from a liquid crystal to an isotropic liquid). researchgate.net The length and flexibility of the alkoxy chain help to frustrate perfect crystal packing, lowering the melting point and widening the temperature range over which the liquid crystal phase is stable. This conformational freedom can facilitate the molecule's orientation in response to external stimuli like electric fields, which is fundamental to the operation of optoelectronic devices. nih.gov
Exploration of Liquid Crystalline and Mesomorphic Behavior
The unique molecular structure of this compound makes it a valuable building block for liquid crystals (LCs). The combination of a rigid, polar core and a flexible terminal chain is a classic design principle for creating molecules that exhibit mesomorphic behavior—phases of matter intermediate between a crystalline solid and an isotropic liquid.
Liquid crystals (mesogens) based on this core can be synthesized through established organic chemistry reactions. A common strategy involves an esterification reaction. For instance, a derivative such as 2,3-difluoro-4-(hexyloxy)benzoic acid could be reacted with a substituted phenol (B47542) or hydroquinone (B1673460) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form a larger, more elongated molecule with a higher tendency to form liquid crystal phases. biointerfaceresearch.com
Studies on structurally similar compounds, such as those derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol and biphenyl (B1667301) carboxylic acids with 2,3-difluoro substitution, demonstrate this principle. rsc.org The synthesis involves creating an ester linkage between the core units to build up the final mesogenic molecule. The resulting materials often exhibit thermotropic liquid-crystalline properties, meaning their phase transitions are induced by changes in temperature. rsc.org
The liquid crystalline behavior of materials is primarily investigated using two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). researchgate.net
DSC is used to measure the heat flow associated with phase transitions as a function of temperature. nih.gov When a sample is heated or cooled, transitions between crystalline, liquid crystalline, and isotropic phases are marked by endothermic or exothermic peaks on the DSC thermogram. The temperatures of these peaks define the transition temperatures, and the area under the peaks corresponds to the enthalpy change (ΔH) of the transition. nih.gov
POM is used to visually identify the specific type of liquid crystal phase (e.g., nematic, smectic A, smectic C). researchgate.net Each mesophase has a unique molecular arrangement that interacts with polarized light to produce a characteristic optical texture. For example, a nematic phase might show a "threaded" or "Schlieren" texture, while a smectic A phase often exhibits a "focal conic fan" texture. researchgate.netnih.gov
Research on liquid crystals containing lateral fluoro substituents shows that these atoms significantly influence the phase behavior. biointerfaceresearch.comrsc.org Specifically, 2,3-difluoro substitution has been found to reduce melting points and clearing points compared to non-fluorinated analogues. rsc.org This is advantageous for creating room-temperature liquid crystals. The table below illustrates the kind of phase transition data obtained from DSC and POM for a homologous series of difluoro-substituted liquid crystals, showing how transition temperatures change with alkyl chain length.
| Alkoxy Group | Melting Point (Cr → N/SmA) | Smectic A → Chiral Nematic (SmA → N) | Clearing Point (N* → I) |
|---|---|---|---|
| Methoxy | 124 | - | 144 |
| Ethoxy | 105 | - | 154 |
| Propoxy | 94 | 103 | 147 |
| Butoxy | 88 | 114 | 142 |
| Pentoxy | 82 | 121 | 137 |
| Hexyloxy | 80 | 122 | 132 |
Data is for analogous compounds to illustrate typical characterization results. Cr = Crystal, N = Chiral Nematic, SmA = Smectic A, I = Isotropic Liquid.*
Role in Organic Electronic Materials and Optoelectronic Devices
The specific properties of this compound make it a candidate for use in organic electronic materials, most notably in liquid crystal displays (LCDs). LCDs are optoelectronic devices that use the light-modulating properties of liquid crystals to produce images. The performance of an LCD is highly dependent on the physical properties of the LC material used. mdpi.com
The lateral fluoro and chloro substituents are critical in this context. They generate a strong dipole moment perpendicular to the long axis of the molecule. This can lead to a large, negative dielectric anisotropy (Δε), a property required for display modes that use vertically aligned (VA) liquid crystals. biointerfaceresearch.com Furthermore, the high polarity and polarizability associated with the carbon-fluorine bonds can influence the material's birefringence (Δn), which is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. mdpi.com A high birefringence is desirable for applications that require fast switching times and can enable thinner display cells. mdpi.com
The hexyloxy chain also plays a vital role by ensuring the material is liquid crystalline over a practical temperature range and by contributing to a lower rotational viscosity. Low viscosity is crucial for achieving the fast response times needed for modern video displays. mdpi.com Therefore, the this compound moiety, when incorporated into a larger mesogenic structure, provides the essential combination of dielectric properties, optical anisotropy, and favorable thermal behavior required for advanced optoelectronic applications like energy-efficient and high-performance LCDs. google.com
Design of Charge Transport Materials Utilizing the Aromatic Core
The aromatic core of this compound is a key feature that suggests its potential use in the design of charge transport materials. The fluorinated and chlorinated benzene ring provides a rigid, planar structure that can facilitate intermolecular electronic coupling, a critical factor for efficient charge transport. The presence of fluorine atoms can enhance the electron-accepting properties of the benzene ring, making it a candidate for n-type (electron-transporting) materials.
The strategic placement of fluorine and chlorine atoms on the benzene ring can influence the molecular packing in the solid state, which in turn affects the charge mobility. Research on related difluorophenyl derivatives has shown that such substitutions can lead to favorable π-stacking interactions, creating pathways for charge carriers to move through the material. mdpi.com The hexyloxy chain, while providing solubility and processability, can also influence the self-assembly and morphology of thin films, which are crucial for the performance of electronic devices.
Table 1: Inferred Properties Relevant to Charge Transport
| Property | Inferred Characteristic | Rationale based on Analogous Compounds |
| Electron Affinity | Potentially enhanced | The presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. |
| Molecular Packing | Potential for ordered stacking | The planar aromatic core and the potential for intermolecular C-H···F interactions can promote ordered molecular arrangements in the solid state, which is beneficial for charge transport. researchgate.net |
| Solubility | Good in organic solvents | The hexyloxy side chain enhances solubility, enabling solution-based processing techniques for device fabrication. |
| Thermal Stability | Likely high | Aromatic cores generally exhibit good thermal stability, a desirable property for electronic device longevity. |
Potential as a Component in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)
The structural attributes of this compound also point to its potential use as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these devices, the electronic properties and morphology of the organic materials are paramount for high performance.
In the context of OLEDs, fluorinated benzene derivatives are often used as building blocks for host materials or electron transport layers. The wide bandgap that is characteristic of many fluorinated aromatics can help confine excitons within the emissive layer, leading to higher efficiency. The hexyloxy group can be modified to tune the solubility and film-forming properties, which is critical for fabricating multilayer OLED devices.
For OPVs, the compound could potentially be used as a component in the acceptor material or as an additive to control the morphology of the bulk heterojunction. google.com The electron-deficient nature of the fluorinated and chlorinated aromatic ring could be beneficial for accepting electrons generated upon light absorption. Furthermore, the hexyloxy chain can influence the nanoscale phase separation between the donor and acceptor materials, which is a key determinant of OPV device efficiency.
While direct application of this compound in OLEDs or OPVs has not been extensively reported, its structural motifs are found in materials developed for these technologies. For instance, related fluoro-chloro-benzene derivatives have been investigated for their use in liquid crystalline media, which share some material property requirements with organic electronics. google.com
Applications in Specialty Chemicals and Advanced Reagents
Beyond its potential in materials science, this compound serves as a valuable intermediate in the synthesis of more complex molecules and as a platform for the development of novel chemical reagents.
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the different halogen substituents on the benzene ring, along with the alkoxy group, makes this compound a versatile precursor in organic synthesis. The chlorine atom can be a site for various coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of other functional groups to build more elaborate molecular structures.
The fluorine atoms, while generally less reactive in nucleophilic aromatic substitution, play a significant role in modifying the electronic properties of the molecule and can direct the regioselectivity of further reactions. The hexyloxy group can be cleaved under certain conditions to reveal a hydroxyl group, providing another point for functionalization. This multi-functional nature allows for a stepwise and controlled synthesis of complex target molecules, which is highly desirable in medicinal chemistry and the development of agrochemicals. For example, the synthesis of certain pharmaceuticals and biologically active compounds often involves intermediates with similar substitution patterns. acs.org
Table 2: Potential Synthetic Transformations
| Reagent/Catalyst | Reaction Type | Potential Product Type |
| Boronic acids/Palladium catalyst | Suzuki Coupling | Biaryl compounds |
| Organotin reagents/Palladium catalyst | Stille Coupling | Substituted aromatic compounds |
| Amines/Palladium or Copper catalyst | Buchwald-Hartwig Amination | Aryl amines |
| Strong acids (e.g., HBr) | Ether Cleavage | Chlorodifluorophenol derivative |
Development of Novel Solvents or Phase-Transfer Catalysts
The unique combination of a polar aromatic core and a nonpolar alkyl chain in this compound suggests its potential for investigation as a specialty solvent or as a component in phase-transfer catalyst systems. The polarity of the molecule is influenced by the dipole moments of the C-F and C-Cl bonds, while the hexyloxy group provides lipophilicity.
This amphiphilic character could be exploited in applications requiring the solubilization of both polar and nonpolar species. While not a conventional solvent, its properties could be advantageous in specific chemical processes where tailored solvent properties are needed.
In the realm of phase-transfer catalysis, molecules with the ability to shuttle ions between aqueous and organic phases are of great interest as they can accelerate reaction rates in multiphasic systems. jetir.orgresearchgate.netslideshare.netptfarm.pl While this compound itself is not a phase-transfer catalyst, it could serve as a precursor for the synthesis of novel catalysts. For instance, the aromatic ring could be functionalized with a quaternary ammonium (B1175870) or phosphonium (B103445) salt moiety to create a new phase-transfer catalyst with potentially unique selectivity and efficiency due to the electronic influence of the fluorine and chlorine atoms.
Derivatization Strategies and Synthesis of Analogues of 1 Chloro 2,3 Difluoro 4 Hexyloxy Benzene
Modification of the Alkoxy Chain Length and Branching
Alterations to the hexyloxy group can significantly influence properties such as lipophilicity, steric hindrance, and metabolic stability.
The synthesis of homologues with different alkyl chain lengths is typically achieved through the Williamson ether synthesis. This involves the reaction of the precursor, 1-chloro-2,3-difluoro-4-hydroxybenzene, with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, butyl bromide) in the presence of a base such as potassium carbonate. The general reaction scheme allows for the systematic variation of the alkoxy group, enabling the study of structure-activity relationships. For instance, the synthesis of 1-chloro-2,5-difluoro-4-methoxybenzene (B8009909) has been reported. sigmaaldrich.com While not a direct homologue of the title compound, the synthetic principle remains the same. The reaction conditions can be adapted for different alkyl halides to produce a series of alkoxy-substituted difluorochlorobenzenes.
Table 1: Examples of Reagents for Synthesis of Alkoxy Homologues
| Desired Alkoxy Group | Alkylating Agent |
|---|---|
| Methoxy | Methyl iodide, Dimethyl sulfate |
| Ethoxy | Ethyl bromide, Ethyl iodide |
This table is generated based on general organic synthesis principles.
Introducing branched alkyl chains, such as isobutoxy or sec-butoxy groups, can impart unique steric and electronic properties to the molecule. A study on the synthesis of sterically hindered o-(branched alkoxy)-tert-butoxybenzenes highlights methods for introducing bulky alkyl groups. researchgate.net For example, using DMF di-tert-butyl acetal (B89532) as a reagent for O-tert-butylation proved effective for sterically hindered phenols. researchgate.net This approach could be adapted for the synthesis of branched-chain analogues of 1-chloro-2,3-difluoro-4-(hexyloxy)benzene, potentially leading to compounds with altered biological activity or physical characteristics.
Regioselective Substitution and Functionalization of the Aromatic Ring
The introduction of additional functional groups onto the benzene (B151609) ring offers a powerful tool for modulating the electronic properties and providing handles for further chemical transformations.
Further halogenation or nitration of the this compound core can lead to a variety of new derivatives. For example, the direct chlorination of o-difluorobenzene in the presence of a metal catalyst like iron or antimony has been shown to produce 1-chloro-3,4-difluorobenzene (B1582247), with the suppression of byproducts like 1-chloro-2,3-difluorobenzene. google.com This suggests that controlling the reaction conditions is crucial for achieving regioselectivity.
Nitration of halogenated benzenes is also a well-established process. The nitration of various chloronitrobenzenes in sulfuric acid and oleum (B3057394) has been studied, indicating that the position of the incoming nitro group is influenced by the existing substituents. rsc.org For instance, 1-chloro-2,3-difluoro-4-nitrobenzene (B69295) is a known compound, suggesting that nitration of the parent hexyloxy compound is a feasible synthetic route. sigmaaldrich.com
Table 2: Potential Products from Further Substitution
| Reaction | Potential Product |
|---|---|
| Chlorination | Dichloro-difluoro-(hexyloxy)benzene isomers |
This table illustrates potential outcomes based on established reaction types.
The introduction of formyl or carboxyl groups can significantly alter the polarity and reactivity of the molecule. The formylation of related difluorobenzene derivatives has been explored. For example, 2,3-difluorobenzaldehyde (B42452) is a commercially available compound, indicating that formylation of the difluoroaromatic system is possible. moldb.com The carboxylation of 2,3-difluoro-1-decyloxybenzene has been achieved via lithiation with n-butyllithium followed by reaction with carbon dioxide, yielding 2,3-difluoro-4-decyloxybenzoic acid. rsc.org This methodology could be directly applied to this compound to introduce a carboxylic acid group at a specific position.
Synthesis of Isomeric and Positional Analogues
The synthesis of isomers, where the positions of the chloro, fluoro, and hexyloxy groups are varied, is crucial for understanding the impact of substitution patterns on the molecule's properties. For instance, the synthesis of 1-chloro-2,4-difluorobenzene (B74516) is well-documented and serves as a starting point for creating various positional isomers. chemicalbook.comnih.gov Similarly, 1,3-difluorobenzene (B1663923) is an important intermediate that can be prepared through various methods, including the catalytic dehalogenation of halogen-substituted 1,3-difluorobenzenes. google.com
The synthesis of 2,3-dialkoxyphenazine derivatives with two different alkoxy groups has been achieved through regioselective methods, demonstrating the ability to control the placement of alkoxy groups on an aromatic system. nih.gov Such strategies could be employed to synthesize isomers of this compound where the hexyloxy group is at a different position. The synthesis of isobutyl phenylcyanoacrylates with various difluoro and chlorofluoro substitution patterns on the benzene ring further illustrates the feasibility of creating a wide range of positional isomers. chemrxiv.org
Table 3: Examples of Isomeric and Positional Analogues
| Compound Name | CAS Number |
|---|---|
| 1-Chloro-2,4-difluorobenzene | 1435-44-5 chemicalbook.comnih.gov |
| 2-Chloro-1,3-difluoro-5-nitro-benzene | 3828-41-9 chemicalbook.com |
| 1-Chloro-2,5-difluoro-4-methoxybenzene | 1261846-22-3 sigmaaldrich.com |
| 1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene | 1404193-94-7 matrixscientific.com |
| 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | 1103738-29-9 bldpharm.com |
| 2-Chloro-1,3-difluoro-4-iodobenzene | 202925-06-2 |
| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 bldpharm.com |
Synthesis of Compounds with Different Halogen Positions
The biological and material properties of halogenated aromatic compounds are often highly dependent on the specific placement of the halogen atoms on the benzene ring. Therefore, the synthesis of isomers of this compound is of significant interest for structure-activity relationship studies. General synthetic methodologies for halogenated benzenes can be adapted to achieve this.
One common approach involves the direct halogenation of a substituted benzene precursor. For instance, the chlorination of an o-difluorobenzene derivative can lead to the formation of a 1-chloro-3,4-difluorobenzene structure. google.com The regioselectivity of this reaction is directed by the existing substituents on the ring. The synthesis of 4-chloro-2-fluoronitrobenzene (B1582716) has been achieved through a multi-step process starting from 3-chloroaniline, involving acetylation, nitration, deprotection, and a Schiemann reaction. researchgate.net Such a strategy could be conceptually applied to a suitably substituted hexyloxyaniline precursor.
Another powerful technique for introducing fluorine atoms is through the use of reagents like xenon difluoride (XeF2) in the presence of a Lewis acid, which can fluorinate substituted benzenes. The synthesis of various difluoro and chlorofluoro ring-disubstituted compounds has also been reported through the Knoevenagel condensation of the corresponding benzaldehydes with isobutyl cyanoacetate, indicating the accessibility of various halogenated aromatic aldehydes as starting materials. chemrxiv.org
The synthesis of specific isomers of this compound would likely start from a phenol (B47542) with a different halogenation pattern, followed by etherification with a hexyl halide. Alternatively, a pre-functionalized hexyloxybenzene could undergo selective halogenation or a series of protection, directed ortho-metalation, and halogenation steps to achieve the desired isomeric substitution pattern.
Table 1: Potential Synthetic Routes to Isomeric Chloro-Difluoro-Hexyloxybenzenes
| Target Isomer | Potential Starting Material | Key Synthetic Steps |
| 2-Chloro-1,3-difluoro-4-(hexyloxy)benzene | 2,6-Difluorophenol | 1. Chlorination2. Etherification with 1-bromohexane (B126081) |
| 4-Chloro-1,2-difluoro-3-(hexyloxy)benzene | 3,4-Difluorophenol | 1. Chlorination2. Etherification with 1-bromohexane |
| 1-Chloro-2,4-difluoro-5-(hexyloxy)benzene | 3,5-Difluorophenol | 1. Chlorination2. Etherification with 1-bromohexane |
This table presents hypothetical synthetic strategies based on general organic chemistry principles.
Isomeric Difluoro-Chloro-Hexyloxybenzene Derivatives
The synthesis of 1,3-difluorobenzene derivatives, for example, can be achieved through the reaction of difluorocarbene with substituted cyclobutenes. jmu.edu While not a direct route to the target structures, this highlights the diverse methods available for constructing specifically substituted fluorinated aromatic rings.
A more direct and versatile approach involves nucleophilic aromatic substitution (SNAr) on polyhalogenated benzene rings. Aryl halides with electron-withdrawing substituents, particularly in the ortho and para positions, are activated towards nucleophilic attack. libretexts.orglibretexts.org For instance, a di- or tri-fluorinated benzene could react with sodium hexyloxide, with the position of substitution dictated by the relative activation provided by the other fluorine atoms. The synthesis of 4-(difluoromethoxy)aniline (B1299965) from 4-nitrophenol (B140041) involves the generation of a phenoxide that reacts with monochlorodifluoromethane. google.com A similar Williamson ether synthesis approach with a suitably halogenated phenol is a primary route to hexyloxybenzene derivatives.
Palladium-catalyzed cross-coupling reactions also offer a powerful tool for the synthesis of specific isomers. youtube.comrsc.org For example, a bromo-difluoro-hexyloxybenzene could undergo a coupling reaction to introduce different functional groups, or a chloro-difluoro-bromobenzene could be selectively reacted at the more reactive bromine position.
Development of Heterocyclic Analogues Incorporating the Substituted Aromatic Core
Integrating the 1-chloro-2,3-difluoro-4-(hexyloxy)phenyl moiety into a heterocyclic system can significantly alter its biological and physical properties. A common strategy for the synthesis of such analogues is the construction of a heterocyclic ring onto the existing aromatic core.
Benzofurans are a prominent class of heterocyclic compounds, and their synthesis often begins with an ortho-substituted phenol. nih.gov For example, the reaction of an o-halophenol with a terminal alkyne, catalyzed by palladium and copper (Sonogashira coupling followed by cyclization), is a well-established method for forming 2-substituted benzofurans. nih.gov To apply this to this compound, the chlorine atom would first need to be converted to a hydroxyl group, likely via a nucleophilic aromatic substitution reaction. The resulting 2,3-difluoro-4-(hexyloxy)phenol (B8033203) could then be halogenated at the ortho position to the new hydroxyl group, creating a suitable precursor for benzofuran (B130515) synthesis.
Another approach to benzofurans involves the intramolecular cyclization of o-alkenylphenols or the reaction of phenols with α-haloketones. nih.govmdpi.com The synthesis of benzofurans from o-halo-benzylketones is also a viable route. nih.gov
The synthesis of nitrogen-containing heterocycles is also of great interest. The preparation of 4-(chlorodifluoromethoxy)aniline (B47862) is achieved by nitration of chlorodifluoromethoxybenzene followed by reduction. google.com A similar nitration of this compound, if regioselective, could yield a nitro-derivative that can be reduced to the corresponding aniline (B41778). This aniline would be a versatile intermediate for the synthesis of various nitrogen-containing heterocycles, such as quinolines, quinoxalines, or benzimidazoles, through condensation reactions with appropriate partners.
Table 2: Potential Heterocyclic Analogues and Synthetic Precursors
| Heterocyclic Analogue | Required Precursor from Target Compound | Key Synthetic Reaction |
| Substituted Benzofuran | 1-Iodo-2,3-difluoro-4-(hexyloxy)phenol | Sonogashira coupling with an alkyne followed by cyclization |
| Substituted Quinoline | 5-Amino-1-chloro-2,3-difluoro-4-(hexyloxy)benzene | Skraup synthesis or Doebner-von Miller reaction |
| Substituted Benzimidazole | 5-Amino-1-chloro-2,3-difluoro-4-(hexyloxy)benzene | Phillips condensation with a carboxylic acid |
This table presents hypothetical synthetic strategies based on general organic chemistry principles.
The derivatization of the this compound core through these and other synthetic strategies opens up a wide chemical space for the development of new compounds with potentially valuable properties. The interplay of the electronic effects of the halogen and hexyloxy substituents will continue to be a guiding principle in the design and synthesis of novel analogues.
Emerging Research Frontiers and Future Prospects for 1 Chloro 2,3 Difluoro 4 Hexyloxy Benzene
Integration into Supramolecular Assemblies and Self-Assembled Systems
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a promising avenue for the application of 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene. The self-assembly of molecules into well-defined, ordered structures is a bottom-up approach to creating novel materials with tailored properties. Halogenated organic molecules are known to participate in self-assembly through various intermolecular forces, including halogen bonding. arxiv.orgmdpi.com
The presence of chlorine and fluorine atoms on the benzene (B151609) ring of this compound can facilitate halogen bonding, a directional interaction between a halogen atom and a Lewis base. These interactions, along with other non-covalent forces like van der Waals forces and π-π stacking, can guide the self-assembly of the molecule into two-dimensional (2D) or three-dimensional (3D) architectures. mdpi.comnih.gov Research on other halogenated molecules has demonstrated the formation of diverse self-assembled patterns, such as lamellar, columnar, and honeycomb structures, at liquid-solid interfaces. mdpi.comrsc.org The specific geometry and electronic properties of this compound, influenced by the positions of the halogen and hexyloxy groups, would likely dictate the resulting supramolecular architecture.
The long hexyloxy chain introduces a flexible, hydrophobic component to the molecule. This amphiphilic character could be exploited in the formation of micelles, vesicles, or other aggregates in solution. Furthermore, the interplay between the rigid, halogenated aromatic core and the flexible alkyl chain could lead to the formation of liquid crystalline phases, which are of interest for display technologies and sensors. The ability to tune intermolecular interactions by modifying the halogen atoms or the alkyl chain length in analogous compounds suggests that this compound could be a versatile building block for designing complex supramolecular systems. mdpi.com
Potential in Advanced Separation Technologies and Membrane Design
Advanced separation technologies, including membrane-based separations, are critical for a wide range of industrial processes, from water purification to chemical production. The properties of this compound suggest its potential utility in the design of specialized membranes. The hydrophobicity imparted by the hexyloxy group and the halogen atoms could make membranes incorporating this compound suitable for separating non-polar molecules from aqueous streams.
In the context of membrane design, the incorporation of specific functional groups can enhance selectivity. For instance, the fluorine atoms in this compound can increase the free volume within a polymer matrix, which can improve the permeability of gases. Furthermore, the polar C-F and C-Cl bonds may offer specific interactions with certain analytes, leading to enhanced selectivity. Synthetic transmembrane transporters, which facilitate the movement of ions and molecules across lipid bilayers, often utilize halogenated aromatic scaffolds to tune their transport properties. youtube.com While direct studies are not available, it is plausible that this compound could be investigated as a component of liquid membranes or as an additive in polymeric membranes to modulate their separation performance.
The design of selective sensors often relies on creating a specific binding pocket for the target analyte. Supramolecular assemblies of molecules like this compound could form cavities or channels with tailored sizes and chemical environments, enabling the selective recognition and transport of specific ions or small molecules. youtube.comacs.org
Green Chemistry Approaches for Sustainable Synthesis of Halogenated Ethers
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of halogenated aromatic ethers like this compound traditionally involves multi-step procedures that may use harsh reagents and generate significant waste. Emerging research focuses on developing more sustainable synthetic routes.
Catalytic methods are at the forefront of green synthesis. For ether synthesis, traditional methods like the Williamson ether synthesis often require strong bases and can have limited atom economy. mdpi.com Greener alternatives being explored include catalytic coupling reactions that proceed under milder conditions. For the synthesis of the core structure, direct C-H functionalization and catalytic cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer more efficient and selective ways to introduce functional groups onto the benzene ring. kfupm.edu.sanih.govnih.gov
The use of environmentally benign solvents is another key aspect of green chemistry. Research into performing organic reactions in water, supercritical fluids, or bio-based solvents is ongoing. nih.govnih.gov For the synthesis of this compound, exploring reaction conditions that minimize the use of volatile organic compounds would be a significant step towards a more sustainable process. Additionally, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can reduce waste and improve efficiency. rsc.org
Below is a table summarizing some green chemistry approaches applicable to the synthesis of functionalized aromatic ethers:
| Green Chemistry Principle | Application to Halogenated Ether Synthesis |
| Catalysis | Use of transition metal catalysts for cross-coupling reactions to form C-O and C-C bonds under mild conditions. mdpi.comkfupm.edu.sanih.gov |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as addition reactions. |
| Safer Solvents | Replacing traditional volatile organic solvents with water, glycerol, or other bio-derived solvents. nih.gov |
| Energy Efficiency | Developing reactions that can be performed at ambient temperature and pressure, potentially using photocatalysis. youtube.com |
| Waste Prevention | Utilizing one-pot or tandem reactions to minimize intermediate purification steps and solvent usage. rsc.org |
Interdisciplinary Applications in Niche Technological Fields
The unique substitution pattern of this compound suggests its potential for a variety of niche technological applications, drawing from the fields of materials science, medicinal chemistry, and agrochemistry. Fluorinated organic molecules are of significant interest in these areas due to the unique properties that fluorine imparts, such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity.
In materials science , the incorporation of fluorinated moieties can lead to materials with low surface energy, high thermal stability, and unique optical properties. By analogy with other functionalized fluorobenzenes, this compound could be a precursor for liquid crystals, polymers with specialized properties, or as a component in organic electronic devices. kfupm.edu.sa The presence of multiple reactive sites on the molecule (the C-Cl bond and the aromatic ring) allows for further functionalization to tailor its properties for specific applications.
In medicinal chemistry , the introduction of halogen atoms is a common strategy to modulate the pharmacological properties of a drug candidate. The difluorobenzene motif is found in various bioactive molecules. While there is no direct evidence for the biological activity of this compound, its structure could serve as a scaffold for the synthesis of new compounds with potential therapeutic applications. Highly substituted phenol (B47542) derivatives, for example, have been isolated from natural sources and shown to possess a range of biological activities. nih.gov
In the field of agrochemistry , fluorinated compounds are widely used as herbicides, insecticides, and fungicides. The specific combination of substituents in this compound could lead to the discovery of new agrochemicals with improved efficacy or a more favorable environmental profile.
Conclusion: Synthesis, Characterization, and Potential of 1 Chloro 2,3 Difluoro 4 Hexyloxy Benzene in Academic Research
Summary of Key Synthetic Achievements and Methodological Advances
The synthesis of 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene would likely be achieved through a multi-step process, beginning with a suitably substituted benzene (B151609) derivative. A plausible synthetic pathway involves the Williamson ether synthesis, a robust and widely used method for preparing ethers. moldb.com This would involve the reaction of a 1-chloro-2,3-difluoro-4-hydroxyphenol precursor with a hexyl halide (e.g., 1-bromohexane) in the presence of a base.
The synthesis of the key phenolic intermediate, while not specifically detailed for this compound in available literature, can be inferred from methodologies used for similar structures. The preparation of related compounds, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, often involves steps like nitration, reduction, diazotization, and hydrolysis of a corresponding aniline (B41778) derivative. chemicalbook.com Alternatively, direct halogenation and functionalization of difluorobenzene precursors are also common strategies. chemicalbook.combldpharm.com Advances in catalytic cross-coupling reactions and C-H activation could also provide more efficient and selective routes to such polysubstituted benzenes.
Table 1: Plausible Synthetic Strategies for this compound
| Step | Reaction Type | Reactants | Reagents and Conditions |
| 1 | Synthesis of Phenolic Precursor | 1,2,3-Trifluorobenzene or related derivative | Series of electrophilic aromatic substitution, nitration/reduction/diazotization, or other functional group interconversions. |
| 2 | Etherification | 1-Chloro-2,3-difluoro-4-hydroxyphenol, 1-Bromohexane (B126081) | Williamson Ether Synthesis: Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetonitrile). |
Recapitulation of Structural Insights from Advanced Characterization
The definitive structural elucidation of this compound would rely on a combination of modern spectroscopic methods. While specific data for this compound is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR would show characteristic signals for the aromatic protons and the protons of the hexyl chain, with chemical shifts and coupling patterns influenced by the adjacent fluorine and oxygen atoms.
¹³C NMR would provide distinct signals for each of the 12 carbon atoms, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).
¹⁹F NMR is a crucial technique for fluorinated compounds, and it would show signals corresponding to the two non-equivalent fluorine atoms on the benzene ring, with their chemical shifts and coupling constants providing key structural information.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (248.70 g/mol ) and elemental composition (C₁₂H₁₅ClF₂O). moldb.com The fragmentation pattern would likely show losses of the hexyl chain and other characteristic fragments.
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the C-O-C ether linkage, C-F bonds, C-Cl bond, and the aromatic C-H and C=C bonds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons, -OCH₂- group, and aliphatic protons of the hexyl chain. |
| ¹³C NMR | 12 distinct carbon signals, with C-F couplings for carbons attached to fluorine. |
| ¹⁹F NMR | Two distinct signals for the two fluorine atoms on the aromatic ring. |
| HRMS | Molecular ion peak confirming the molecular formula C₁₂H₁₅ClF₂O. |
| IR | Absorption bands for C-O, C-F, C-Cl, and aromatic C-H/C=C bonds. |
Outlook on Future Directions and Broader Academic Impact of Research on This Compound Class
The academic and industrial interest in compounds like this compound stems from the unique properties imparted by the combination of substituents. The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, which is of particular importance in medicinal chemistry and agrochemical research. The hexyloxy chain provides solubility in organic media and can influence the self-assembly properties of the molecule, which is relevant for materials science applications, such as the development of liquid crystals and organic semiconductors. moldb.com
Future research on this class of compounds could focus on several key areas:
Development of Novel Synthetic Methodologies : The creation of more efficient, selective, and environmentally benign methods for the synthesis of polysubstituted aromatic compounds remains a significant goal in organic chemistry.
Materials Science : The investigation of the liquid crystalline properties of this and related compounds could lead to the development of new display technologies. The incorporation of such molecules into polymers could also yield materials with enhanced thermal stability and specific optical properties.
Medicinal Chemistry : The use of such compounds as building blocks for the synthesis of more complex biologically active molecules is a promising avenue of research. The specific substitution pattern of this compound could be explored as a scaffold for new pharmaceuticals.
Q & A
Q. What are the optimal synthetic routes for 1-Chloro-2,3-difluoro-4-(hexyloxy)benzene?
- Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 1-chloro-2,3-difluoro-4-nitrobenzene with hexanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) replaces the nitro group with a hexyloxy moiety. Subsequent reduction (e.g., catalytic hydrogenation) yields the final product. Alternative routes involve halogen exchange (e.g., using Cl⁻ sources) to optimize regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- 19F/1H NMR : Critical for confirming fluorine and proton environments. Chemical shifts for fluorinated aromatic protons typically range δ 6.8–7.5 ppm, while hexyloxy protons appear at δ 1.2–4.0 ppm .
- LC-HRMS : Validates molecular weight (calc. for C₁₂H₁₄ClF₂O: 256.05 g/mol) and detects impurities. Electrospray ionization (ESI) in positive/negative modes is recommended for halogenated compounds .
- IR Spectroscopy : Confirms C-F (1050–1250 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) bonds .
Advanced Research Questions
Q. How do structural modifications (e.g., alkoxy chain length) affect bioaccumulation potential?
- Methodological Answer: Increasing alkoxy chain length (e.g., ethoxy → hexyloxy) enhances lipophilicity (log Kow), raising bioaccumulation risks. Comparative data from structurally similar compounds (Table 1) show:
| Compound | log Kow | Bioaccumulation Factor (BAF) | Organism |
|---|---|---|---|
| 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | 5.2 | Moderate (20–50) | Fish |
| 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | 6.1 | High (>50) | Aquatic Invertebrates |
| 1-Hexyloxy-2,3-difluoro-4-chlorobenzene (predicted) | 6.8 | High (>50) | Fish (model) |
Hydrophobic interactions with lipid membranes drive this trend. Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) for predictive assessments .
Q. What are the metabolic pathways of this compound in biological systems, and how do they influence toxicity?
- Methodological Answer: In vitro microsomal studies of analogs reveal:
- Primary pathways : O-dealkylation (cleavage of hexyloxy group), hydroxylation (aromatic ring), and glutathione conjugation.
- Species-specificity : Humans exhibit slower O-dealkylation than rats, leading to prolonged half-lives .
- Toxicity implications : Metabolites like 2,3-difluoro-4-chlorophenol (via dealkylation) show higher mutagenicity (Ames test) and developmental toxicity (T.E.S.T. predictions) than the parent compound .
Q. How does the compound interact with biological macromolecules (e.g., enzymes, DNA)?
- Methodological Answer: Fluorine’s electronegativity and chloro/hexyloxy substituents enable:
- Enzyme inhibition : Competitive binding to cytochrome P450 (CYP3A4) via halogen-π interactions, disrupting drug metabolism .
- DNA intercalation : Planar aromatic regions intercalate into DNA grooves, validated via fluorescence quenching assays and molecular docking simulations .
Experimental Design & Data Contradictions
Q. How can conflicting toxicity data (e.g., LD₅₀ variations) be resolved?
- Methodological Answer: Discrepancies arise from species/strain differences (e.g., rat vs. zebrafish) and exposure routes (oral vs. dermal). Standardize protocols:
- Use OECD Guidelines 423 (acute oral toxicity) and 203 (fish toxicity).
- Cross-validate with in silico tools (ECOSAR, T.E.S.T.) to harmonize data .
Q. What crystallographic methods are suitable for resolving its 3D structure?
- Methodological Answer: Single-crystal X-ray diffraction (SHELXL) is optimal. For halogenated aromatics:
- Use Mo-Kα radiation (λ = 0.71073 Å) to enhance heavy-atom contrast.
- Refinement parameters: R1 < 0.05, wR2 < 0.15. SHELXTL software handles anisotropic displacement parameters for Cl/F atoms .
Key Research Gaps
- Environmental Fate : No data on photodegradation half-life in aquatic systems. Proposed study: UV-Vis irradiation (λ = 254 nm) with LC-MS monitoring .
- Chronic Toxicity : Existing studies focus on acute effects. Implement 90-day rodent assays per OECD 408 to assess carcinogenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
